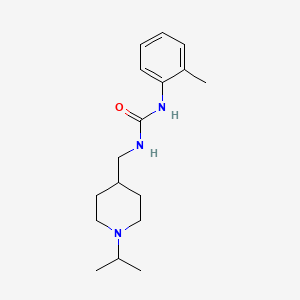

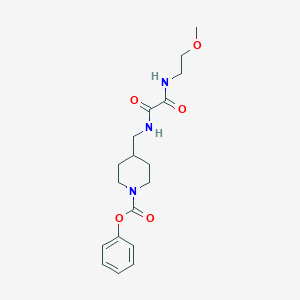

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action and biochemical effects, as well as its advantages and limitations for use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has shown interest in the synthesis and structural analysis of urea derivatives, which includes compounds similar to "1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea". These studies often aim to understand the fundamental aspects of chemical reactions, molecular structures, and the potential for creating new materials or drugs. For instance, the development of methods for synthesizing urea derivatives with high yields highlights the importance of these compounds in various chemical syntheses and potential applications in medicinal chemistry and material science (Zhang et al., 2019).

Molecular Interactions and Complexation

Another area of research focuses on the interaction mechanisms of urea derivatives with other molecules. Studies on the conformational behavior of pyrid-2-yl ureas and their ability to bind to other molecules, such as cytosine, demonstrate the potential of urea derivatives in forming molecular complexes. This can have implications for drug design, where specific molecular interactions are crucial for therapeutic efficacy (Chien et al., 2004).

Material Science and Engineering

Urea derivatives are also explored for their applications in material science, such as in the synthesis of polymers and copolymers. The unique properties of these compounds, such as their ability to form specific interactions and complexes, make them valuable for creating materials with tailored properties. Research into the use of isopropyl alcohol as a solvent for preparing silicone-urea copolymers with high urea contents illustrates the potential of urea derivatives in developing new materials with desirable mechanical and thermal characteristics (Yilgor et al., 2003).

Enzyme Inhibition and Biological Applications

Furthermore, urea derivatives have been studied for their biological activities, such as enzyme inhibition. For example, the development of methods to determine isoproturon in environmental samples using an indirect competitive ELISA highlights the relevance of urea derivatives in environmental monitoring and agricultural science. This research underscores the versatility of urea derivatives in various scientific domains, including their potential roles in biological systems (Fang-shi, 2007).

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)20-10-8-15(9-11-20)12-18-17(21)19-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDCQLJKDQBPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)

![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)